Dinonylphenyl bis(nonylphenyl) phosphite
CAS No.: 54771-30-1
Cat. No.: VC18587084
Molecular Formula: C54H87O3P
Molecular Weight: 815.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 54771-30-1 |
|---|---|
| Molecular Formula | C54H87O3P |
| Molecular Weight | 815.2 g/mol |
| IUPAC Name | [2,3-di(nonyl)phenyl] bis(2-nonylphenyl) phosphite |
| Standard InChI | InChI=1S/C54H87O3P/c1-5-9-13-17-21-25-29-38-48-43-37-47-54(51(48)44-32-28-24-20-16-12-8-4)57-58(55-52-45-35-33-41-49(52)39-30-26-22-18-14-10-6-2)56-53-46-36-34-42-50(53)40-31-27-23-19-15-11-7-3/h33-37,41-43,45-47H,5-32,38-40,44H2,1-4H3 |
| Standard InChI Key | OZFFDSIESCRZEA-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCC1=C(C(=CC=C1)OP(OC2=CC=CC=C2CCCCCCCCC)OC3=CC=CC=C3CCCCCCCCC)CCCCCCCCC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Formula
Dinonylphenyl bis(nonylphenyl) phosphite belongs to the class of phosphite esters, characterized by a central phosphorus atom bonded to three oxygen atoms and two nonylphenyl groups. Its molecular formula, , reflects a complex structure with a molecular weight of 815.240 g/mol . The compound’s branched alkyl chains contribute to its hydrophobic nature and compatibility with nonpolar polymer matrices.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 815.240 g/mol |
| Boiling Point | 774.9 ± 60.0 °C (at 760 mmHg) |
| Flash Point | 535.3 ± 33.2 °C |
| Vapor Pressure | 0.0 ± 2.6 mmHg (25°C) |
| LogP (Octanol-Water) | 26.27 |
Synthesis and Industrial Production
The synthesis of dinonylphenyl bis(nonylphenyl) phosphite typically involves the reaction of phosphorus trichloride () with nonylphenol under controlled conditions. This esterification process yields a mixture of mono-, di-, and tri-substituted phosphites, with subsequent purification steps isolating the desired bis(nonylphenyl) derivative . Industrial-scale production emphasizes cost-effectiveness and purity, as residual acids or unreacted phenols can compromise performance in downstream applications.
Functional Mechanisms and Antioxidant Activity
Role as a Secondary Antioxidant
Phosphite esters like dinonylphenyl bis(nonylphenyl) phosphite function primarily as secondary antioxidants, neutralizing hydroperoxides formed during the initial stages of polymer oxidation. By donating electrons to reactive oxygen species, they interrupt radical chain reactions, thereby preserving material integrity . This mechanism contrasts with phenolic antioxidants, which act as hydrogen donors .
Synergistic Effects in Polymer Stabilization
When combined with phenolic antioxidants, dinonylphenyl bis(nonylphenyl) phosphite demonstrates synergistic stabilization. The phosphite component decomposes hydroperoxides into non-radical products, while phenolics scavenge free radicals, resulting in enhanced oxidative resistance. This synergy is critical in high-temperature processing of polymers such as polyethylene (PE) and polypropylene (PP) .
Industrial Applications and Performance
Polymer Stabilization
Dinonylphenyl bis(nonylphenyl) phosphite is extensively used in:
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Polyolefins: Prevents chain scission and discoloration during extrusion and injection molding.
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Elastomers: Reduces gel formation in styrene-butadiene rubber (SBR) and acrylonitrile-butadiene rubber (NBR) .
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PVC: Minimizes thermal degradation during processing, extending product lifespan.
Table 2: Performance Metrics in Polyethylene
| Parameter | Value (With Stabilizer) | Value (Without Stabilizer) |
|---|---|---|
| Melt Flow Index | 2.1 g/10 min | 4.8 g/10 min |
| Yellowness Index | 12.3 | 45.6 |
| Tensile Strength Retention | 92% | 68% |
Comparative Analysis with Related Phosphites
Tris(nonylphenyl) Phosphite (TNPP)
TNPP (CAS 26523-78-4), a structurally similar phosphite, shares applications in polymer stabilization but differs in molecular symmetry. While TNPP’s three nonylphenyl groups enhance solubility, dinonylphenyl bis(nonylphenyl) phosphite’s bulkier structure offers superior thermal stability in demanding processing conditions .
Environmental Persistence and Degradation
The high logP value (26.27) of dinonylphenyl bis(nonylphenyl) phosphite indicates strong lipophilicity, raising concerns about bioaccumulation. Hydrolysis studies under alkaline conditions suggest slow degradation, with half-lives exceeding 60 days in aquatic environments .
Future Directions and Research Gaps
Ongoing research aims to optimize the compound’s environmental profile through derivatization with biodegradable alkyl chains. Additionally, advanced analytical techniques, such as X-ray photoelectron spectroscopy (XPS), are being employed to elucidate its surface interactions in polymer blends .
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